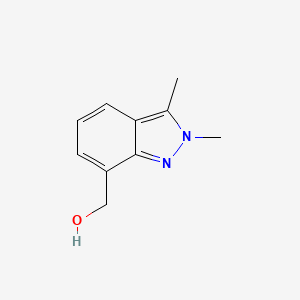

(2,3-Dimethyl-2H-indazol-7-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2,3-Dimethyl-2H-indazol-7-yl)methanol” is a chemical compound with the CAS Number: 1341039-35-7 and Linear Formula: C10H12N2O . It is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular structure of “(2,3-Dimethyl-2H-indazol-7-yl)methanol” is represented by the Inchi Code: 1S/C10H12N2O/c1-7-9-5-3-4-8(6-13)10(9)11-12(7)2/h3-5,13H,6H2,1-2H3 .Physical And Chemical Properties Analysis

“(2,3-Dimethyl-2H-indazol-7-yl)methanol” has a molecular weight of 176.22 . It is a pale-yellow to yellow-brown solid .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

- Synthesis of Antibiotics : The compound has been utilized in the synthesis of complex molecules such as dimethyl sulfomycinamate, a methanolysis product of the sulfomycin family of antibiotics, showcasing its role in intricate chemical synthesis processes (Bagley et al., 2005).

- Creation of Pyrazole and Isoxazole Derivatives : It serves as a precursor in the synthesis of novel pyrazole and isoxazole derivatives, contributing to the expansion of pharmacologically relevant compounds (Hote & Lokhande, 2014).

Fuel and Energy Research

- Alternative "Green" Combustion Fuels : Methanol and its ethers, like dimethyl ether, are central to the search for clean combustion fuels, with studies focusing on novel synthesis routes for these compounds from methanol, highlighting its potential in the "Methanol Economy" (Cassone et al., 2017).

- Hydrogen Generation via Membrane Reactor Technology : Methanol's role as a building block for more complex compounds and as an energy carrier for hydrogen production is significant, with advancements in using membrane reactor technology for generating high-grade hydrogen from methanol (Dalena et al., 2018).

Material Science and Catalysis

- Mechanism of Hydrocarbon Formation : Studies have elucidated the conversion mechanisms of methanol and ethanol to hydrocarbons on synthetic zeolites, contributing to the understanding of catalytic processes and the development of more efficient catalysts (Derouane et al., 1978).

- Catalytic Hydrogenations : The compound has been employed in the synthesis and characterization of novel catalytic materials for the hydrogenation of unsaturated compounds, demonstrating its utility in facilitating chemical transformations (Guerriero et al., 2011).

Propiedades

IUPAC Name |

(2,3-dimethylindazol-7-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-9-5-3-4-8(6-13)10(9)11-12(7)2/h3-5,13H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIPNBHIBVCAHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NN1C)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid](/img/structure/B2649691.png)

![4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2649696.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2649698.png)